molecular formula C13H15ClN2O3 B8240156 2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride

2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride

Cat. No.: B8240156
M. Wt: 282.72 g/mol
InChI Key: ZGDVWJBLRSKOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a piperidine ring attached to an isoindoline-1,3-dione core, which is further functionalized with a hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride typically involves the reaction of phthalic anhydride with piperidine derivatives. One common method includes the condensation of phthalic anhydride with piperidine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted with hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperidine ring .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a ligand for cereblon, a protein involved in the ubiquitin-proteasome pathway. This interaction can lead to the degradation of target proteins, thereby modulating various cellular processes . The compound’s effects are mediated through its binding to specific receptors or enzymes, influencing signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride is unique due to its specific functionalization with a piperidine ring and hydrochloride group. This structural modification can influence its pharmacokinetic properties, such as solubility and bioavailability, making it distinct from other isoindoline derivatives .

Properties

IUPAC Name

2-piperidin-4-yloxyisoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.ClH/c16-12-10-3-1-2-4-11(10)13(17)15(12)18-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDVWJBLRSKOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1ON2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogen chloride in 1,4-dioxane (4 M, 7.0 ml) was added to the solution of tert-butyl 4-(1,3-dioxoisoindolin-2-yloxy)piperidine-1-carboxylate (692 mg, 2.00 mmol) in 1,4-dioxane (4 ml) and stirred for 1 hour. The precipitated material was collected, washed with n-hexane (2 ml×2) and dried under reduced pressure at 80° C. to give 2-(piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride (533 mg, 94%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.